N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a sulfonamide-carboxamide hybrid compound characterized by a bromophenylsulfonyl group linked to a phenyl ring, which is further substituted with a trifluoromethylbenzamide moiety. Its synthesis typically involves Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and Schotten–Baumann acylation with L-valine or analogous reagents . The compound’s structural complexity—featuring electron-withdrawing groups (bromine, trifluoromethyl) and a sulfonyl bridge—imparts unique physicochemical properties, such as high thermal stability and lipophilicity, which are critical for pharmaceutical applications, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYHUNVRRRRTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Sulfonamide Derivatives
- N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (): Structural differences: Replaces the sulfonyl group with a sulfamoyl (-SO₂NH-) linker. Synthesis: Prepared via direct sulfamoylation, yielding lower thermal stability (melting point ~250°C) than the target compound .
- N-{4-[(4-Chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide (): Substituent variation: Chlorine replaces bromine on the sulfonylphenyl ring. Molecular weight (464.85 g/mol) is slightly lower than the brominated analog (target compound) .
Trifluoromethyl-Containing Carboxamides
- 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (): Key differences: Lacks the sulfonyl group but includes a hydroxylated quinoline core. Physicochemical properties: Higher melting points (327°C) due to intermolecular hydrogen bonding from the hydroxyl group. Lower lipophilicity (logP ~2.5) compared to the target compound (predicted logP ~3.8) .
- N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzenecarboxamide (): Structural divergence: Incorporates a benzylpiperazino group instead of the bromophenylsulfonyl moiety. Biological relevance: The piperazine ring enhances solubility (predicted density: 1.279 g/cm³) and CNS penetration, making it more suitable for neurological targets than the sulfonyl-containing target compound .
Physicochemical and Spectroscopic Properties
The target’s higher logP suggests superior lipid membrane penetration, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
